3-(1-(Methoxycarbonyl)cyclobutyl)propanoic acid
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Overview
Description
3-(1-(Methoxycarbonyl)cyclobutyl)propanoic acid is an organic compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . This compound is characterized by the presence of a cyclobutyl ring substituted with a methoxycarbonyl group and a propanoic acid moiety. It is primarily used in research settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Methoxycarbonyl)cyclobutyl)propanoic acid typically involves the cyclization of a suitable precursor followed by esterification and subsequent functional group transformations. One common method includes the use of cyclobutanone as a starting material, which undergoes a series of reactions including esterification with methanol and subsequent carboxylation to introduce the propanoic acid group .
Industrial Production Methods
This would include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(1-(Methoxycarbonyl)cyclobutyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
3-(1-(Methoxycarbonyl)cyclobutyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, although it is not currently used in clinical settings.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(Methoxycarbonyl)cyclobutyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclobutyl ring provides structural rigidity, which can affect the compound’s overall conformation and activity .
Comparison with Similar Compounds
Similar Compounds
Cyclobutylpropanoic acid: Lacks the methoxycarbonyl group, resulting in different reactivity and applications.
Methoxycarbonylcyclobutane: Similar structure but without the propanoic acid moiety.
Cyclobutylmethanol: Contains a hydroxyl group instead of the methoxycarbonyl and propanoic acid groups.
Uniqueness
3-(1-(Methoxycarbonyl)cyclobutyl)propanoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both the methoxycarbonyl and propanoic acid groups allows for diverse chemical transformations and applications in various fields of research .
Properties
Molecular Formula |
C9H14O4 |
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Molecular Weight |
186.20 g/mol |
IUPAC Name |
3-(1-methoxycarbonylcyclobutyl)propanoic acid |
InChI |
InChI=1S/C9H14O4/c1-13-8(12)9(4-2-5-9)6-3-7(10)11/h2-6H2,1H3,(H,10,11) |
InChI Key |
VUYQKJHGPVPAKI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC1)CCC(=O)O |
Origin of Product |
United States |
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